molecular formula C25H29N3O4 B2478029 1-(7-Ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899727-86-7

1-(7-Ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2478029
CAS No.: 899727-86-7
M. Wt: 435.524
InChI Key: AFVAMLXKVBSWEX-UHFFFAOYSA-N
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Description

This spirocyclic compound features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring, substituted with ethoxy and 4-methoxyphenyl groups. Its structural complexity arises from the spiro junction at position 5 of the oxazine ring and position 4' of the piperidine moiety, creating a three-dimensional architecture that enhances binding specificity in biological systems. The ethoxy group at position 7 and the 4-methoxyphenyl group at position 2 contribute to its electronic and steric properties, influencing solubility and receptor interactions .

Properties

IUPAC Name

1-[7-ethoxy-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-4-31-23-7-5-6-20-22-16-21(18-8-10-19(30-3)11-9-18)26-28(22)25(32-24(20)23)12-14-27(15-13-25)17(2)29/h5-11,22H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVAMLXKVBSWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7-Ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that may contribute to its biological activity:

  • Spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine : This moiety is known for various biological activities, including anti-inflammatory and anticancer effects.
  • Piperidine ring : Often associated with central nervous system (CNS) activity, piperidine derivatives can influence neurotransmitter systems.
  • Methoxy and Ethoxy groups : These substituents may enhance lipophilicity and modulate receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have shown IC50 values ranging from 16.19 μM to 17.16 μM against HCT-116 and MCF-7 cell lines respectively . This suggests that the compound may possess comparable efficacy in inhibiting cancer cell proliferation.

CNS Activity

The piperidine component indicates potential CNS depressant effects. Research has shown that related derivatives exhibit a depressant action on the central nervous system as quantified by reduced locomotor activity in animal models . This may suggest a pathway for therapeutic applications in anxiety or seizure disorders.

Anti-inflammatory Properties

The presence of oxazine rings in related compounds has been linked to anti-inflammatory activities. For example, synthesized benzoxazepine derivatives demonstrated anti-inflammatory effects by modulating cytokine release . This could imply that the compound under study may similarly influence inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, several hypotheses can be drawn from related studies:

  • Receptor Interaction : The structure suggests potential interactions with various receptors involved in pain and inflammation pathways.
  • Cytokine Modulation : Similar compounds have shown the ability to alter levels of pro-inflammatory cytokines such as IL-6 and TNF-α , indicating a possible mechanism for its anti-inflammatory effects.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Benzoxazepines : A study evaluated the cytotoxic effects of benzoxazepine derivatives against solid tumor cell lines, revealing significant cytotoxicity and modulation of inflammatory cytokines .
  • CNS Depressant Effects : Research on piperidine derivatives has indicated their effectiveness in reducing locomotor activity in mice models, suggesting potential use in treating CNS disorders .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted how modifications in the chemical structure can enhance or diminish biological activity, providing insights for future drug design .

Scientific Research Applications

The compound 1-(7-Ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention in various fields of scientific research. This article explores its applications, focusing on its potential in medicinal chemistry, particularly in anticancer and antimicrobial research, as well as its structure-activity relationships.

Molecular Formula

  • Molecular Formula : C23H28N2O3
  • Molecular Weight : 396.48 g/mol

Structural Features

The compound features a spirocyclic structure that includes a pyrazolo[1,5-c][1,3]oxazine moiety, which is known for its diverse biological activities. The presence of ethoxy and methoxy groups on the phenyl ring contributes to its pharmacological properties.

IUPAC Name

  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit notable anticancer properties. For instance, derivatives of pyrazolo compounds have shown selective cytotoxicity against various cancer cell lines. The introduction of specific substituents can significantly enhance the efficacy of these compounds.

Table 1: Summary of Anticancer Activity

Compound TypeCell Line TestedIC50 (µM)Mechanism
Pyrazolo CompoundHOP-92 (Lung Cancer)10.5Apoptosis Induction
Pyrazolo CompoundMALME-3 M (Melanoma)12.3Cell Cycle Arrest

Antimicrobial Properties

The compound's potential antimicrobial activity has been evaluated against various pathogens. Similar compounds have demonstrated effectiveness against both bacterial and fungal strains.

Table 2: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus15 µg/mLBacteriostatic
Candida albicans20 µg/mLFungicidal

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the methoxy group or the piperidine moiety can significantly influence receptor binding affinity and selectivity. Studies suggest that increasing the size or electronegativity of substituents can enhance interactions with target proteins involved in disease pathways.

Key Insights from SAR Studies

  • Substituent Effects : Variations in substituents can lead to significant changes in biological activity.
  • Binding Affinity : The spatial arrangement of functional groups plays a critical role in determining binding affinity to target receptors.

Case Study 1: Anticancer Efficacy

A study focused on synthesizing derivatives of similar compounds revealed selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity was attributed to differential expression of drug transporters in cancerous versus normal tissues.

Case Study 2: Antimicrobial Screening

In another investigation, synthesized derivatives were tested against a panel of pathogens. Results indicated that compounds with spirocyclic structures displayed enhanced antimicrobial activity compared to their linear counterparts.

Chemical Reactions Analysis

Nucleophilic Substitution at Ether Groups

The ethoxy (C₆H₅OCH₂CH₃) and methoxyphenyl (4-CH₃O-C₆H₄) groups undergo hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    Ar-OCH2CH3+H2OHCl, ΔAr-OH+CH3CH2OH\text{Ar-OCH}_2\text{CH}_3 + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{Ar-OH} + \text{CH}_3\text{CH}_2\text{OH}
    Yields phenolic derivatives, with reaction rates dependent on steric hindrance from the spiro system.

  • Catalyzed Dealkylation :
    Triethylamine facilitates selective cleavage of ethoxy groups in ethanol solvent at 60–80°C, preserving the piperidine ring.

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

Acylation:

R2NH+Cl-CO-R’Et3NR2N-CO-R’\text{R}_2\text{NH} + \text{Cl-CO-R'} \xrightarrow{\text{Et}_3\text{N}} \text{R}_2\text{N-CO-R'}

  • Reacts with acetyl chloride to form N-acetyl derivatives, confirmed via LC/MS (e.g., m/z 454 observed in analogous structures) .

Alkylation:

  • Benzylation with benzyl bromide under basic conditions yields quaternary ammonium salts, enhancing solubility for biological assays .

Spirocyclic Ring Modifications

The spiro[benzo-oxazine-piperidine] core undergoes strain-driven reactions:

Ring-Opening:

  • Treatment with HBr/acetic acid cleaves the oxazine ring, producing a dihydroxy intermediate.

  • Catalytic hydrogenation (Pd/C, H₂) reduces the pyrazolo ring, forming a saturated analog .

Cycloadditions:

  • Reacts with maleic anhydride in DMF via [4+2] cycloaddition at the benzo-oxazine moiety, forming fused bicyclic adducts .

Ethanone Group Reactivity

The ketone moiety participates in condensation and reduction:

Condensation:

  • Forms Schiff bases with primary amines (e.g., aniline derivatives) in ethanol at reflux:
    R-CO-R’+H2N-ArR-C(=N-Ar)-R’\text{R-CO-R'} + \text{H}_2\text{N-Ar} \rightarrow \text{R-C(=N-Ar)-R'}
    Yields imines characterized by IR (C=N stretch at ~1640 cm⁻¹).

Reduction:

  • NaBH₄ reduces the ethanone to a secondary alcohol, confirmed by 1H NMR^1\text{H NMR} (δ 4.1 ppm, -CH(OH)-).

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position:

  • Nitration (HNO₃/H₂SO₄) yields 4-methoxy-3-nitro derivatives.

  • Bromination (Br₂/FeBr₃) produces mono-brominated analogs for cross-coupling studies.

Reaction Conditions and Yields

Reaction TypeConditionsCatalyst/SolventYield (%)Source
Ethoxy hydrolysisHCl (6M), 80°C, 12hH₂O/EtOH72
Piperidine acylationAcCl, Et₃N, 0°C → RTCH₂Cl₂85
Spiro ring hydrogenation10% Pd/C, H₂ (1 atm), 24hMeOH68
Methoxyphenyl nitrationHNO₃ (conc.), H₂SO₄, 0°C → 50°CH₂SO₄58

Mechanistic Insights

  • Steric Effects : The spiro system slows substitution at the benzo-oxazine ring compared to linear analogs.

  • Electronic Effects : Methoxy groups enhance electrophilic substitution via resonance donation, while ethoxy groups act as moderate leaving groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analog, 1-(7-Methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone (), differs only in the ethoxy/methoxy substitution at position 5. This minor alteration impacts lipophilicity (ethoxy: +CH₂CH₃ vs.

5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () replaces the spiro-piperidine with a simpler dihydrobenzoxazine system. The absence of the piperidine ring reduces conformational rigidity, which may lower target selectivity compared to the spirocyclic compound .

Data Tables

Key Research Findings

  • Substituent Impact: Ethoxy groups enhance lipophilicity and metabolic stability compared to methoxy, as seen in fluoroquinolone derivatives () .
  • Spirocyclic Advantage : The spiro-piperidine moiety in the target compound likely improves binding to helical domains in enzymes or receptors, analogous to spiroindoline derivatives () .
  • Synthetic Scalability : Copper-catalyzed methods () offer scalable routes for spiroheterocycles, critical for drug development pipelines .

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